molecular formula C12H16BrNO3S B2898555 N-((4-Bromophenyl)sulfonyl)hexanamide CAS No. 2097938-57-1

N-((4-Bromophenyl)sulfonyl)hexanamide

Cat. No.: B2898555
CAS No.: 2097938-57-1
M. Wt: 334.23
InChI Key: LPNHFWNNTBCELE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Bromophenyl)sulfonyl)hexanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with hexanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-((4-Bromophenyl)sulfonyl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-((4-Bromophenyl)sulfonyl)hexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Bromophenyl)sulfonyl)hexanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological macromolecules, potentially inhibiting their function. The sulfonyl group can form strong interactions with proteins, affecting their activity and stability .

Comparison with Similar Compounds

  • N-((4-Chlorophenyl)sulfonyl)hexanamide
  • N-((4-Methylphenyl)sulfonyl)hexanamide
  • N-((4-Fluorophenyl)sulfonyl)hexanamide

Comparison: N-((4-Bromophenyl)sulfonyl)hexanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(4-bromophenyl)sulfonylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNHFWNNTBCELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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